molecular formula C₃₄H₅₅BrN₂O₅ B1146332 3-Acetyl Rocuronium Bromide CAS No. 122483-73-2

3-Acetyl Rocuronium Bromide

Cat. No.: B1146332
CAS No.: 122483-73-2
M. Wt: 651.71
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Description

Mechanism of Action

Target of Action

3-Acetyl Rocuronium Bromide, also known as Rocuronium Bromide, is primarily targeted at the nicotinic acetylcholine receptors at the neuromuscular junction . These receptors play a crucial role in transmitting signals from nerves to muscles, enabling muscle contraction.

Mode of Action

Rocuronium Bromide acts as a competitive antagonist for the nicotinic acetylcholine receptors . It dampens the receptor action, causing muscle relaxation . This is different from depolarizing neuromuscular junction blockers like succinylcholine, which work by causing continual depolarization .

Pharmacokinetics

The pharmacokinetics of Rocuronium Bromide involve its distribution, metabolism, and excretion. It is known to have a rapid onset and intermediate duration of action . The drug is metabolized to some extent through de-acetylation . It is excreted unchanged in bile and urine . Hepatic and renal diseases may prolong the effect of Rocuronium, but to a lesser extent than seen with other drugs like pancuronium .

Result of Action

The primary result of Rocuronium Bromide’s action is skeletal muscle relaxation . This is achieved by blocking the transmission of signals from nerves to muscles at the neuromuscular junction . This makes it useful in facilitating endotracheal intubation and providing skeletal muscle relaxation during surgery or mechanical ventilation .

Action Environment

The action, efficacy, and stability of Rocuronium Bromide can be influenced by various environmental factors. For instance, the presence of certain diseases (like hepatic and renal diseases) can affect the drug’s clearance and thus its effect . Additionally, the drug’s effect can be reversed by certain agents like Sugammadex, a γ-cyclodextrin derivative .

Biochemical Analysis

Cellular Effects

The effects of 3-Acetyl Rocuronium Bromide on various cell types and cellular processes are profound. It primarily affects skeletal muscle cells by inhibiting their ability to contract. This inhibition is achieved through the blockade of nicotinic acetylcholine receptors, which are essential for muscle contraction. Furthermore, this compound may influence cell signaling pathways, gene expression, and cellular metabolism by altering the normal function of these receptors .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to nicotinic acetylcholine receptors at the neuromuscular junction. This binding prevents acetylcholine from activating these receptors, thereby inhibiting muscle contraction. The compound’s structure allows it to fit into the receptor’s binding site, effectively blocking acetylcholine. Additionally, this compound may cause changes in gene expression related to muscle function and neuromuscular signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its efficacy may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained inhibition of muscle contraction and potential alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively induces muscle relaxation without significant adverse effects. At higher doses, it can cause prolonged muscle paralysis and potential toxicity. Studies have shown that the threshold for adverse effects is relatively high, but caution is necessary when administering high doses to avoid toxic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its breakdown and elimination. The compound undergoes deacetylation and dealkylation, with the liver playing a significant role in these processes. Enzymes such as cytochrome P450 are involved in the metabolism of this compound, leading to its eventual excretion via bile and urine .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It binds to plasma proteins, which facilitate its transport in the bloodstream. The compound is then distributed to target tissues, including skeletal muscles, where it exerts its effects. Transporters and binding proteins play a crucial role in the localization and accumulation of this compound within specific tissues .

Subcellular Localization

The subcellular localization of this compound is primarily within the neuromuscular junctions of skeletal muscle cells. The compound targets nicotinic acetylcholine receptors located on the muscle cell membrane, where it inhibits their function. This specific localization is essential for the compound’s activity as a neuromuscular blocking agent. Additionally, post-translational modifications may influence the targeting and function of this compound within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl Rocuronium Bromide involves several key steps:

Industrial Production Methods: The industrial production of this compound involves scalable processes that avoid column chromatography and use commercially acceptable solvents. This ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl Rocuronium Bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, such as N-desallyl Rocuronium Bromide .

Properties

IUPAC Name

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H55N2O5.BrH/c1-6-15-36(16-7-8-17-36)30-21-28-26-10-9-25-20-31(40-23(2)37)29(35-13-18-39-19-14-35)22-34(25,5)27(26)11-12-33(28,4)32(30)41-24(3)38;/h6,25-32H,1,7-22H2,2-5H3;1H/q+1;/p-1/t25-,26+,27-,28-,29-,30-,31-,32-,33-,34-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNFYELGQJULSR-PWXDFCLTSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2CCC3C(C2(CC1N4CCOCC4)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCC6)CC=C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CCOCC4)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)[N+]6(CCCC6)CC=C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H55BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

651.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122483-73-2
Record name 1-[(2BETA,3ALPHA,5ALPHA,16BETA,17BETA)-3,17-BIS(ACETYLOXY)-2-(4-MORPHOLINYL)ANDROSTAN-16-YL]-1-(2-PROPEN-1-YL)PYRROLIDINIUM BROMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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